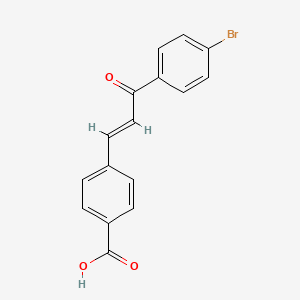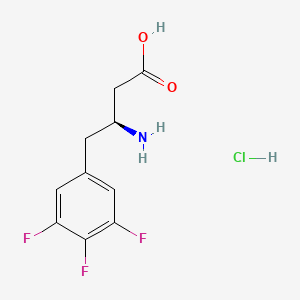
1-(2-Chlorobenzyl)-4-hydroxy-5-methyl-3-nitropyridin-2(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Chlorobenzyl)-4-hydroxy-5-methyl-3-nitropyridin-2(1H)-one is a chemical compound characterized by its unique structure, which includes a chlorobenzyl group, a hydroxyl group, a methyl group, and a nitro group attached to a pyridinone ring
Preparation Methods
The synthesis of 1-(2-Chlorobenzyl)-4-hydroxy-5-methyl-3-nitropyridin-2(1H)-one typically involves multiple steps, including the introduction of the chlorobenzyl group, hydroxylation, methylation, and nitration. The specific synthetic routes and reaction conditions can vary, but common methods include:
Step 1 Chlorobenzylation:
Step 2 Hydroxylation: - The hydroxyl group can be introduced via oxidation reactions, often using reagents such as hydrogen peroxide or other oxidizing agents.
Step 3 Methylation: - Methylation of the pyridinone ring can be carried out using methyl iodide or dimethyl sulfate in the presence of a base.
Step 4 Nitration:
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts to enhance reaction rates.
Chemical Reactions Analysis
1-(2-Chlorobenzyl)-4-hydroxy-5-methyl-3-nitropyridin-2(1H)-one undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or sodium borohydride.
Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, leading to the cleavage of certain bonds and formation of new products.
Common reagents and conditions used in these reactions include acids, bases, oxidizing agents, reducing agents, and catalysts. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-(2-Chlorobenzyl)-4-hydroxy-5-methyl-3-nitropyridin-2(1H)-one has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor or receptor modulator.
Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-(2-Chlorobenzyl)-4-hydroxy-5-methyl-3-nitropyridin-2(1H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Enzyme Inhibition: Binding to the active site of enzymes and inhibiting their activity, which can affect various biochemical pathways.
Receptor Modulation: Interacting with cellular receptors and modulating their signaling pathways, leading to changes in cellular responses.
DNA Intercalation: Inserting itself between DNA base pairs, which can affect DNA replication and transcription processes.
The specific molecular targets and pathways involved depend on the context of its use and the biological system being studied.
Comparison with Similar Compounds
1-(2-Chlorobenzyl)-4-hydroxy-5-methyl-3-nitropyridin-2(1H)-one can be compared with other similar compounds, such as:
1-(2-Chlorobenzyl)-4,5-dihydro-1H-imidazol-2-yl)-1H-benzimidazol-2-amine: This compound shares the chlorobenzyl group but has different functional groups and a different core structure.
2-Chlorobenzyl chloride: A simpler compound that serves as a precursor in the synthesis of more complex molecules.
4-Hydroxy-5-methyl-3-nitropyridin-2(1H)-one: A related compound lacking the chlorobenzyl group, which can be used to study the effects of the chlorobenzyl substitution.
Properties
Molecular Formula |
C13H11ClN2O4 |
|---|---|
Molecular Weight |
294.69 g/mol |
IUPAC Name |
1-[(2-chlorophenyl)methyl]-4-hydroxy-5-methyl-3-nitropyridin-2-one |
InChI |
InChI=1S/C13H11ClN2O4/c1-8-6-15(7-9-4-2-3-5-10(9)14)13(18)11(12(8)17)16(19)20/h2-6,17H,7H2,1H3 |
InChI Key |
HCIVLBXSHMWZGL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN(C(=O)C(=C1O)[N+](=O)[O-])CC2=CC=CC=C2Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


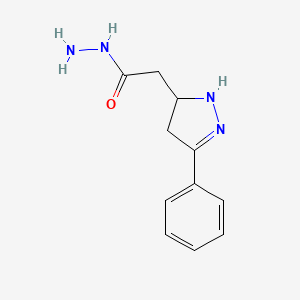

![4-[(1,1,1,3,3,3-hexafluoropropan-2-yl)oxy]-N-(4-methylphenyl)-6-(morpholin-4-yl)-1,3,5-triazin-2-amine](/img/structure/B14917815.png)
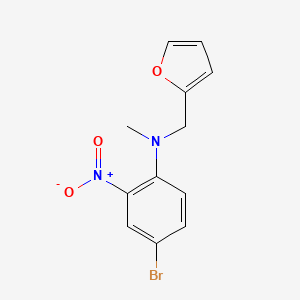
![2-Azabicyclo[2.2.1]heptane-7-carbonitrile](/img/structure/B14917822.png)
![Methyl 2-[(cyclopropylcarbonyl)amino]-4,5-dimethoxybenzoate](/img/structure/B14917824.png)
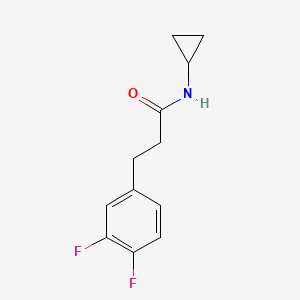

![2-({[4-(benzyloxy)phenyl]amino}methyl)-4-nitro-1H-isoindole-1,3(2H)-dione](/img/structure/B14917842.png)
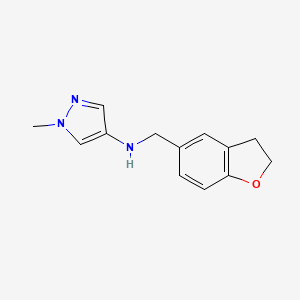
![2-Oxa-6-azatricyclo[3.3.1.03,7]nonane](/img/structure/B14917852.png)

